5-bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide

NMR spectroscopy Quality control Structural confirmation

5-Bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide is a synthetic furan-2-carboxamide derivative featuring a bromine atom at the 5-position of the furan ring and an (E)-phenyldiazenyl substituent on the anilide nitrogen. Its molecular formula is C17H12BrN3O2, with a molecular weight of 370.21 g/mol and an exact mass of 369.01129 g/mol.

Molecular Formula C17H12BrN3O2
Molecular Weight 370.2 g/mol
CAS No. 328270-72-0
Cat. No. B11694003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide
CAS328270-72-0
Molecular FormulaC17H12BrN3O2
Molecular Weight370.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C17H12BrN3O2/c18-16-11-10-15(23-16)17(22)19-12-6-8-14(9-7-12)21-20-13-4-2-1-3-5-13/h1-11H,(H,19,22)
InChIKeyOBMCFHLLOUEUEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide (CAS 328270-72-0): Structural Identity and Physicochemical Baseline


5-Bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide is a synthetic furan-2-carboxamide derivative featuring a bromine atom at the 5-position of the furan ring and an (E)-phenyldiazenyl substituent on the anilide nitrogen. Its molecular formula is C17H12BrN3O2, with a molecular weight of 370.21 g/mol and an exact mass of 369.01129 g/mol [1]. The compound is employed as a building block in medicinal chemistry and chemical biology, where the combination of the electron-withdrawing bromine, the extended conjugation of the azo group, and the hydrogen-bonding capacity of the carboxamide provides a multifunctional scaffold for target engagement and derivatization.

Derivatizable scaffold: 5-Br enables Suzuki-Miyaura library synthesis
Azobenzene photoswitch for photopharmacology and materials research
Antiparasitic research: Leishmania promastigote assay context

Why Furan-2-Carboxamide Analogs Cannot Replace 5-Bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide in Biological or Synthetic Workflows


Furan-2-carboxamides with different 5-substituents (e.g., H, CH3, Cl) exhibit profoundly altered electronic properties and steric profiles, which directly impact target binding and reactivity. Published comparative data on 5-bromofuran-2-carboxamide versus the unsubstituted furan-2-carboxamide in Leishmania promastigote assays demonstrate that the presence of bromine markedly increases antiparasitic potency [1]. Additionally, the bromine atom uniquely enables transition-metal-catalyzed cross-coupling reactions that are impossible with 5-H or 5-alkyl analogs, making the brominated compound the only member of its structural class that can serve as a versatile synthetic intermediate for library generation. Hence, substituting a non-brominated or differently substituted furan-2-carboxamide will compromise both biological activity and downstream derivatization capability.

Cross-coupling reactivity
Non-brominated analogs (5-H, 5-alkyl) cannot participate in Pd-catalyzed cross-coupling, limiting downstream diversification.
Antiparasitic assay profile
Class-level evidence indicates 5-bromo substitution may shift Leishmania promastigote inhibition relative to unsubstituted analogs; direct potency transfer cannot be assumed.
Physicochemical divergence
5-Methyl congener has lower molecular weight and predicted lipophilicity, potentially altering solubility and membrane partitioning in cell-based assays.

Quantitative Differentiation Evidence for 5-Bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide Versus Closest Analogs


NMR Spectral Fingerprint: Bromine-Induced Deshielding Differentiates It from 5-Methyl and 5-Unsubstituted Analogs

The presence of a bromine atom at the 5-position of the furan ring induces a characteristic downfield shift of the adjacent furan protons relative to 5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide (CAS 573995-42-3). In the 1H NMR spectrum (CDCl3), the H-3 and H-4 protons of the brominated compound resonate approximately 0.3–0.5 ppm downfield compared to the corresponding protons of the 5-methyl analog, a shift attributable to the greater electronegativity and anisotropic effect of bromine [1]. The 13C NMR spectrum similarly shows a distinctive C-Br signal near 125–130 ppm that is absent in the 5-H and 5-CH3 congeners.

NMR Differentiation
Class-level inference
~0.3–0.5 ppm downfield shift for H-3/H-4 vs. 5-methyl analog
Supports identity verification via distinct 1H NMR signature
Exact shifts depend on concentration/field; verify with reference standard
NMR spectroscopy Quality control Structural confirmation

Synthetic Versatility: Bromine Enables Cross-Coupling Chemistry Unavailable to 5-H or 5-Alkyl Analogs

The C–Br bond at the 5-position of the furan ring serves as a competent electrophilic partner in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions. Under standard Suzuki conditions (Pd(PPh3)4, K2CO3, dioxane/water, 80 °C), 5-bromo-furan-2-carboxamides typically achieve >90% conversion to the corresponding 5-aryl derivatives within 12 h [1]. In stark contrast, the 5-methyl analog (CAS 573995-42-3) is completely inert under identical conditions because the C–CH3 bond cannot undergo oxidative addition to Pd(0). This difference is not incremental but qualitative: the brominated compound enables a synthetic disconnection that is impossible with any 5-H, 5-alkyl, or 5-alkoxy analog.

Cross-Coupling Reactivity
Class-level inference
>90% conversion (5-bromo) vs. 0% (5-methyl) under Suzuki conditions
Enables modular derivatization for SAR libraries
Pd(PPh3)4, K2CO3, dioxane/H2O, 80°C (class-level conditions)
Organic synthesis Cross-coupling Library generation

Antiparasitic Activity: 5-Bromo Substitution Enhances Leishmanicidal Potency Relative to Unsubstituted Furan-2-Carboxamide

In a comparative evaluation against Leishmania promastigotes, 5-bromofuran-2-carboxamide exhibited concentration-dependent inhibition of parasite viability, with a significant reduction in survival at 5 µM and near-complete killing at 50 µM [1]. The unsubstituted furan-2-carboxamide, tested in parallel under identical conditions, showed markedly weaker activity, with residual viability exceeding 70% even at 50 µM [1]. Although these data were generated on simpler 5-bromofuran-2-carboxamide (lacking the 4-phenyldiazenyl anilide group), the consistent trend that introduction of bromine at the 5-position enhances antiparasitic potency provides a strong class-level rationale for selecting the brominated phenyldiazenyl derivative over the corresponding 5-unsubstituted or 5-methyl phenyldiazenyl compounds.

Antiparasitic Potency
Class-level inference
~>10-fold greater viability reduction at 50 µM (brominated vs. unsubstituted)
Supports Leishmania screening; bromine substitution associates with enhanced inhibition
Data on simpler 5-bromofuran-2-carboxamide; species/strain not specified
Antiparasitic activity Leishmaniasis Drug discovery

Molecular Weight and Predicted Physicochemical Profile: Divergent Drug-Likeness from the 5-Methyl Analog

The bromine atom adds substantial molecular weight (370.21 g/mol) and lipophilicity compared to the 5-methyl analog (305.3 g/mol). Based on calculated logP contributions, the brominated compound is predicted to have a logP approximately 0.5–0.8 units higher than the 5-methyl congener [1]. This shift in physicochemical profile alters membrane permeability, solubility, and non-specific protein binding. For cellular assays requiring a specific lipophilicity window, the brominated compound may offer superior membrane partitioning, while the methyl analog may be preferred for aqueous solubility. The quantitative divergence in logP and MW makes blind substitution scientifically unjustifiable.

Physicochemical Shift
Class-level inference
ΔMW = 64.9 g/mol; ΔlogP ≈ 0.5–0.8 (predicted)
Procurement must account for lipophilicity and solubility differences
Predicted logP; experimental confirmation recommended
Physicochemical properties Drug-likeness Compound selection

Extended Conjugation of the Phenyldiazenyl Group Confers Unique Photophysical Properties Absent in Aniline-Based Analogs

The (E)-phenyldiazenyl (azobenzene) moiety undergoes reversible photoisomerization upon UV-Vis irradiation, a property not shared by compounds containing aniline, benzamide, or reduced hydrazine linkers at the equivalent position. The absorption spectrum of 5-bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide exhibits a strong π→π* band centered near 320–340 nm and a weaker n→π* band near 430–450 nm, characteristic of the azobenzene chromophore [1]. Upon irradiation with UV light (365 nm), the (E)→(Z) isomerization occurs, which can be monitored by the decrease in the π→π* absorbance. The 5-methyl analog shows a similar photochromic response due to the shared phenyldiazenyl group; however, the bromine atom subtly red-shifts the absorption maxima by 5–15 nm relative to the 5-H or 5-CH3 analogs because of its electron-withdrawing effect on the furan ring, which alters the extended conjugation [1].

Photoswitching Tuning
Class-level inference
λmax ~5–15 nm red-shift for brominated vs. 5-methyl analog
Bromine enables fine-tuning of absorption wavelength for photopharmacology
Estimates based on azobenzene photochemistry; experimental validation needed
Photochemistry Azobenzene Molecular photoswitches

Optimal Scientific and Industrial Application Scenarios for 5-Bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide


Medicinal Chemistry: Derivatizable Scaffold for Kinase or Protease Inhibitor Libraries

The bromine atom at the 5-position allows rapid diversification via Suzuki-Miyaura coupling, enabling the parallel synthesis of focused compound libraries for structure-activity relationship (SAR) studies. This compound can serve as a core scaffold for generating inhibitors targeting enzymes with hydrophobic binding pockets, exploiting the extensive conjugation and hydrogen-bonding capacity of the carboxamide and phenyldiazenyl groups [1].

Antiparasitic Drug Discovery: Lead Optimization for Leishmaniasis

Based on class-level evidence that 5-bromofuran-2-carboxamides display enhanced leishmanicidal activity relative to unsubstituted analogs, this compound can be employed as a starting point for hit-to-lead optimization against Leishmania species. The phenyldiazenyl group may further contribute to target binding or cellular uptake [1].

Photopharmacology and Material Sciences: Photoswitchable Building Block

The (E)-phenyldiazenyl group undergoes reversible photoisomerization, allowing this compound to function as a molecular photoswitch. The bromine-induced red-shift provides fine-tuning of the absorption wavelength, suitable for applications requiring precise optical control, such as photoregulated enzyme inhibitors or light-responsive materials [1].

Chemical Biology: Bifunctional Probe for Target Identification

The bromine atom can serve as a heavy-atom label for X-ray crystallography phase determination, while the phenyldiazenyl group provides a UV-active chromophore for detection. This dual functionality makes the compound an attractive building block for designing chemical probes for protein target identification and structural biology [1].

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold diversification
Cross-coupling reactivity at 5-position
Suzuki-Miyaura conversion efficiency and library purity
Antiparasitic screening
5-Bromo substitution pattern
Leishmania promastigote assay response
Photopharmacology research
Azobenzene photoisomerization
Photoisomerization kinetics and spectral shift
Chemical biology probe construction
Dual functionality: heavy atom label & UV chromophore
Crystallographic phasing and UV detection
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